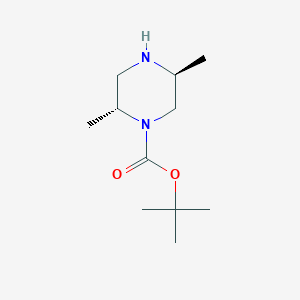

(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZCVLUQTJRRAA-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN[C@H](CN1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structure Elucidation of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate is a key chiral building block in modern medicinal chemistry, valued for its stereochemically defined piperazine scaffold. This document provides an in-depth technical guide to its structure, synthesis, and comprehensive characterization. Detailed experimental protocols, tabulated spectroscopic data, and workflow visualizations are presented to aid researchers in its synthesis and structural verification. The role of this intermediate as a component in advanced molecular architectures, such as protein degrader building blocks, is also discussed.

Introduction and Chemical Structure

This compound, with CAS Number 194032-41-2, is a mono-Boc-protected derivative of cis-2,5-dimethylpiperazine.[1] The (2R,5S) designation defines the absolute stereochemistry at the two chiral centers, C2 and C5, resulting in a cis configuration where the methyl groups are on the same side of the piperazine ring. This specific stereoisomer is a valuable synthetic intermediate, particularly for constructing complex molecules where precise three-dimensional orientation is critical for biological activity.[1] Its molecular formula is C₁₁H₂₂N₂O₂ with a molecular weight of 214.31 g/mol .[1]

The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization at the remaining free N-H position, making it a versatile tool in multi-step syntheses.

Caption: Chemical Structure of the title compound.

Synthesis Pathway

A common synthetic route to obtain this compound involves a multi-step process that begins with L-alanine methyl ester hydrochloride.[2] The key steps include N-benzylation, cyclization to form a piperazine-2,5-dione, reduction, Boc-protection, and a final debenzylation to yield the target compound.[2] This pathway ensures the correct stereochemistry is established from the chiral pool starting material.

Caption: General synthetic workflow for the target compound.

Experimental Protocols

The following protocols are representative procedures for the synthesis and characterization of the title compound.

Synthesis: Debenzylation of (2R,5S)-tert-Butyl 4-benzyl-2,5-dimethylpiperazine-1-carboxylate[2]

-

Reaction Setup: In a round-bottom flask, dissolve (2R,5S)-tert-butyl 4-benzyl-2,5-dimethylpiperazine-1-carboxylate (e.g., 2.0 g, 6.57 mmol) in methanol (60 mL) under an argon atmosphere.

-

Reagent Addition: Add 10% palladium on carbon (e.g., 670 mg) followed by formic acid (e.g., 1.5 g, 32.9 mmol).

-

Reaction: Stir the suspension vigorously at room temperature for approximately 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Extraction: Concentrate the filtrate under reduced pressure. To the resulting residue, add chloroform and a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with chloroform.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the title compound, which can be further purified by silica gel column chromatography if necessary.

Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a sample (5-10 mg) in deuterated chloroform (CDCl₃, ~0.6 mL).

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Process the data to determine chemical shifts (δ) in ppm, coupling constants (J) in Hz, and integration values.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using an Electrospray Ionization (ESI) mass spectrometer in positive ion mode to observe the [M+H]⁺ ion.

-

-

Infrared (IR) Spectroscopy:

-

Obtain the spectrum of the neat oil sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum from 4000 to 400 cm⁻¹ and identify characteristic absorption frequencies (ν) in cm⁻¹.

-

Structure Elucidation and Data

The definitive structure of this compound is confirmed by a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides key information about the molecular framework. The signals for the two diastereotopic methyl groups, the bulky tert-butyl group, and the piperazine ring protons are all observable and confirm the cis-relationship of the substituents.

Table 1: ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Reference |

|---|---|---|---|---|---|

| 4.08-4.14 | m | - | 1H | H-2 or H-5 | [2] |

| 3.54 | dd | 2.0, 13.4 | 1H | Ring CH | [2] |

| 3.18-3.23 | m | - | 2H | Ring CH₂ | [2] |

| 3.03-3.15 | m | - | 1H | H-2 or H-5 | [2] |

| 2.48 | dd | 2.9, 13.0 | 1H | Ring CH | [2] |

| 1.46 | s | - | 9H | C(CH₃)₃ | [2] |

| 1.21 | d | 6.8 | 3H | CH₃ | [2] |

| 1.17 | d | 6.6 | 3H | CH₃ | [2] |

(Solvent: CDCl₃)

¹³C NMR, MS, and IR Data

While comprehensive, peer-reviewed spectroscopic data for this specific isomer is not widely available in the public domain, the expected data can be inferred for structural confirmation. The following tables present the expected values based on the known structure and data from similar compounds.

Table 2: Expected ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~155 | C=O (Carbamate) |

| ~80 | C (CH₃)₃ |

| ~50-55 | C-2, C-5 |

| ~45-50 | C-3, C-6 |

| ~28 | C(C H₃)₃ |

| ~18-22 | CH₃ (at C2, C5) |

(Predicted values based on analogous structures)

Table 3: Expected Mass Spectrometry Data

| m/z | Ion |

|---|---|

| 215.17 | [M+H]⁺ |

| 159.13 | [M-C₄H₈+H]⁺ (Loss of isobutylene) |

| 115.12 | [M-Boc+H]⁺ |

(Predicted values for C₁₁H₂₂N₂O₂)

Table 4: Expected IR Spectroscopy Data

| Frequency (ν, cm⁻¹) | Assignment |

|---|---|

| ~3340 | N-H Stretch |

| ~2970 | C-H Stretch (Aliphatic) |

| ~1690 | C=O Stretch (Carbamate) |

| ~1415 | C-N Stretch |

| ~1160 | C-O Stretch |

(Predicted values based on analogous structures)

Application in Drug Development

This molecule is classified as a "Protein Degrader Building Block," indicating its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other related therapeutic modalities. In this context, the piperazine core acts as a rigid and stereochemically defined linker to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase.

Caption: Role as a building block in PROTAC synthesis.

Conclusion

The structural elucidation of this compound relies on a synergistic application of modern spectroscopic methods. This guide provides the necessary synthetic protocols and characterization data to support researchers in utilizing this important chiral intermediate. Its defined stereochemistry and versatile chemical handles make it an indispensable tool in the development of sophisticated and precisely engineered therapeutic agents.

References

An In-depth Technical Guide to (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

CAS Number: 309915-46-6

This technical guide provides a comprehensive overview of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate, a key building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential applications, with a focus on its role as a versatile linker in the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

This compound is a chiral piperazine derivative. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the second nitrogen, making it a valuable intermediate in multi-step organic synthesis.

| Property | Value |

| CAS Number | 309915-46-6 |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.31 g/mol |

| Physical Form | Colorless to yellow liquid or semi-solid |

| Purity | Typically >95% |

| Storage Temperature | Room temperature, in a dark, inert atmosphere |

Synthesis and Spectroscopic Data

A common synthetic route to this compound involves the protection of one of the amino groups of (2R,5S)-2,5-dimethylpiperazine. A detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis

Materials:

-

(2R,5S)-1-Benzyl-2,5-dimethylpiperazine

-

Di-tert-butyl carbonate (Boc₂O)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Methanol

-

10% Palladium on carbon (Pd/C)

-

Formic acid

-

Chloroform

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Boc Protection of (2R,5S)-1-Benzyl-2,5-dimethylpiperazine:

-

To a solution of (2R,5S)-1-benzyl-2,5-dimethylpiperazine (3.52 g, 17.2 mmol) in tetrahydrofuran (50 mL), add triethylamine (2.12 g, 20.9 mmol) under ice cooling.

-

Add di-tert-butyl carbonate (4.56 g, 20.9 mmol) and stir for 15 minutes.

-

Allow the reaction to stir at room temperature for 5.5 hours.

-

Add water to the reaction mixture and extract with ethyl acetate.

-

Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (hexane/ethyl acetate) to yield (2R,5S)-4-benzyl-2,5-dimethylpiperazine-1-carboxylic acid tert-butyl ester as a pale yellow oil.

-

-

Debenzylation:

-

Dissolve the product from the previous step (2.0 g, 6.57 mmol) in methanol (60 mL) under an argon atmosphere.

-

Add 10% palladium on carbon (670 mg) and formic acid (1.5 g, 32.9 mmol).

-

Stir the mixture at room temperature for 2 hours.

-

Filter the reaction mixture through Celite and concentrate under reduced pressure.

-

Add chloroform and saturated aqueous sodium bicarbonate solution to the residue and extract with chloroform.

-

Dry the combined organic layers over sodium sulfate and concentrate under reduced pressure to obtain the title compound as a yellow oily substance.[1]

-

Spectroscopic Data

¹H-NMR (CDCl₃): δ: 1.17 (3H, d, J = 6.6 Hz), 1.21 (3H, d, J = 6.8 Hz), 1.46 (9H, s), 2.48 (1H, dd, J = 2.9, 13.0 Hz), 3.03-3.15 (1H, m), 3.18-3.23 (2H, m), 3.54 (1H, dd, J = 2.0, 13.4 Hz), 4.08-4.14 (1H, m).[1]

Role in Drug Discovery and Signaling Pathways

Piperazine derivatives are a cornerstone in medicinal chemistry, known for their ability to interact with a wide range of biological targets. These compounds often modulate cellular signaling pathways implicated in various diseases. For instance, piperazine-containing molecules have been shown to influence the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation, differentiation, and apoptosis. Modifications to the piperazine ring, including stereochemistry and substitutions, can significantly impact their binding affinity and selectivity for neurotransmitter receptors, thereby modulating neuronal signaling pathways.

While a specific signaling pathway directly modulated by this compound has not been definitively elucidated in publicly available literature, its structural motif is prevalent in compounds targeting various receptors and enzymes. The chiral nature of this compound is particularly important for achieving specific interactions with biological macromolecules.

Figure 1. General mechanism of action for piperazine-containing compounds.

Application in PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component that influences the efficacy and pharmacokinetic properties of the PROTAC.

This compound is an ideal building block for PROTAC linkers. The Boc-protected nitrogen can be deprotected to allow for conjugation to either the target protein ligand or the E3 ligase ligand, while the unprotected secondary amine provides a point of attachment for the other component of the PROTAC. The piperazine ring itself can enhance the solubility and rigidity of the linker.

Figure 2. Workflow for the incorporation of the piperazine linker into a PROTAC.

Experimental Protocol: N-Boc Deprotection

A crucial step in utilizing this compound is the removal of the Boc protecting group.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the Boc-protected piperazine derivative (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add trifluoroacetic acid (5-10 equiv.) to the stirred solution.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

-

Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

-

Extract the aqueous layer with DCM (3 times the volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its chiral nature and the presence of a selectively protectable nitrogen atom make it particularly useful for the synthesis of complex molecules with specific stereochemical requirements. Its application as a linker in PROTAC technology highlights its importance in the development of next-generation therapeutics. This guide provides essential technical information to aid researchers in the effective utilization of this compound in their scientific endeavors.

References

Physical and chemical properties of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of (2R,5S)-tert-butyl 2,5-dimethylpiperazine-1-carboxylate, a key building block in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals.

Core Compound Properties

This compound is a chiral heterocyclic compound. The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens makes it a valuable intermediate for asymmetric synthesis, allowing for selective functionalization of the second nitrogen atom.

Physical and Chemical Data

A summary of the key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | tert-Butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate | [1] |

| Synonyms | (2R,5S)-2,5-dimethylpiperazine-1-carboxylic acid tert-butyl ester, cis-1-Boc-2,5-dimethylpiperazine | [1][2] |

| CAS Number | 194032-41-2, 309915-46-6 | [3] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [3] |

| Molecular Weight | 214.31 g/mol | |

| Appearance | Colorless oil or white to yellow solid | [4] |

| Boiling Point | 280 °C | |

| Density | 0.971 g/cm³ | |

| Solubility | Soluble in common organic solvents such as methanol, chloroform, and ethyl acetate. | [4] |

A hydrochloride salt of the compound is also available with the following properties:

| Property | Value | Reference |

| CAS Number | 1523541-79-8 | |

| Molecular Formula | C₁₁H₂₃ClN₂O₂ | |

| Molecular Weight | 250.77 g/mol |

Spectral Data

The structural confirmation of this compound is supported by the following spectral data.

| Spectroscopy | Data | Reference |

| ¹H-NMR (CDCl₃) | δ: 1.17 (d, 3H), 1.21 (d, 3H), 1.46 (s, 9H), 2.48 (dd, 1H), 3.03-3.15 (m, 1H), 3.18-3.23 (m, 2H), 3.54 (dd, 1H), 4.08-4.14 (m, 1H) | [4] |

| ¹³C-NMR (CDCl₃) | δ: 154.7, 79.2, 53.0, 49.8, 46.2, 45.9, 28.5, 20.2, 16.8 | |

| IR (neat) | ν (cm⁻¹): 2969, 2931, 1695 (C=O), 1457, 1365, 1253, 1170 | |

| Mass Spectrometry (ESI) | m/z: 215.17 [M+H]⁺ |

Experimental Protocols

Enantioselective Synthesis

The synthesis of this compound can be achieved through a multi-step process starting from L-alanine methyl ester hydrochloride and benzyl bromide.[4]

Step 1: Synthesis of (S)-2-(Benzylamino)propanoic acid methyl ester L-alanine methyl ester hydrochloride is reacted with benzyl bromide in the presence of a base to yield (S)-2-(benzylamino)propanoic acid methyl ester.

Step 2: Coupling with Boc-D-alanine The product from Step 1 is coupled with N-Boc-D-alanine using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to form the dipeptide precursor.

Step 3: Cyclization to (3R,6S)-1-benzyl-3,6-dimethylpiperazine-2,5-dione The dipeptide is subjected to cyclization conditions, typically involving heating, to form the diketopiperazine.

Step 4: Reduction to (2R,5S)-1-benzyl-2,5-dimethylpiperazine The diketopiperazine is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (THF).[4]

Step 5: Boc Protection The resulting (2R,5S)-1-benzyl-2,5-dimethylpiperazine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to protect one of the nitrogen atoms.[4]

Step 6: Debenzylation The benzyl group is removed via catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in the presence of a hydrogen source like formic acid to yield the final product, this compound.[4]

Purification and Characterization

The crude product is typically purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.[4] The purity and identity of the final compound are confirmed by analytical techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Applications in Drug Development

This compound is a valuable chiral building block in the synthesis of pharmacologically active molecules. Its primary application lies in its use as an intermediate for the synthesis of p38 mitogen-activated protein (MAP) kinase inhibitors and δ-opioid receptor ligands.[5]

Role as an Intermediate for p38 MAP Kinase Inhibitors

The piperazine moiety is a common scaffold in many kinase inhibitors. The (2R,5S)-stereochemistry of this building block provides a specific three-dimensional orientation for substituents, which is crucial for achieving high potency and selectivity for the target kinase.

The following diagram illustrates a generalized workflow for the synthesis of a p38 MAP kinase inhibitor utilizing this compound.

References

Spectroscopic data for (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

Introduction

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a bifunctional building block, its defined stereochemistry and the presence of a versatile piperazine core, protected by a tert-butoxycarbonyl (Boc) group, make it a valuable intermediate in the synthesis of complex pharmaceutical agents, including Proteolysis Targeting Chimeras (PROTACs).

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The document is designed for researchers and scientists, offering not just raw data but also an in-depth interpretation grounded in the principles of spectroscopic analysis and the specific structural features of N-Boc protected piperazines.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom. For N-acylated piperazines like the title compound, NMR analysis can be complex due to conformational dynamics. The partial double bond character of the carbamate C-N bond can restrict rotation, potentially leading to the observation of distinct rotamers.[1][2] Furthermore, the piperazine ring itself exists in a dynamic equilibrium of chair conformations.[1][3] The choice of deuterated solvent can influence this equilibrium and the chemical shifts of labile protons.[1][4]

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for NMR analysis ensures reproducibility and accuracy.

-

Sample Preparation : 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[5]

-

Instrumentation : Data are acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion and resolution.[5]

-

¹H NMR Acquisition : A standard single-pulse experiment is utilized with a spectral width of 0-16 ppm and an acquisition time of 2-4 seconds.[5]

-

¹³C NMR Acquisition : A proton-decoupled experiment (e.g., PENDANT or APT) is used to acquire the carbon spectrum, providing information on the multiplicity of each carbon signal.

¹H NMR Data and Interpretation

The ¹H NMR spectrum provides a precise map of the proton environments within the molecule. The data presented below is consistent with the (2R,5S) cis configuration, where the two methyl groups are on the same face of the piperazine ring.

Table 1: ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Provisional Assignment |

|---|---|---|---|---|

| 4.08-4.14 | m | - | 1H | H-2 |

| 3.54 | dd | 2.0, 13.4 | 1H | H-3 (axial) |

| 3.18-3.23 | m | - | 2H | H-6 (ax), H-5 |

| 3.03-3.15 | m | - | 1H | H-6 (eq) |

| 2.48 | dd | 2.9, 13.0 | 1H | H-3 (equatorial) |

| 1.46 | s | - | 9H | C(CH₃)₃ |

| 1.21 | d | 6.8 | 3H | C5-CH₃ |

| 1.17 | d | 6.6 | 3H | C2-CH₃ |

Data sourced from Guidechem.[6]

-

Causality of Assignments :

-

The singlet at 1.46 ppm integrating to 9 protons is the unmistakable signature of the tert-butyl group of the Boc protector.[6]

-

The two doublets at 1.17 and 1.21 ppm correspond to the two methyl groups attached to the chiral centers (C2 and C5) of the piperazine ring.[6] Their distinct chemical shifts arise from the different electronic environments imposed by the asymmetric Boc group.

-

The protons on the piperazine ring appear as complex multiplets and doublets of doublets between 2.48 and 4.14 ppm .[6] This complexity is due to geminal and vicinal couplings, as well as the conformational rigidity of the ring. The downfield shift of the multiplet at ~4.1 ppm is characteristic of the proton adjacent to the nitrogen bearing the electron-withdrawing Boc group (H-2). The remaining signals correspond to the other methine proton (H-5) and the four methylene protons (H-3 and H-6).

-

¹³C NMR Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their functionalization.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Provisional Assignment |

|---|---|

| ~154-155 | C=O (Carbamate) |

| ~79-80 | C(CH₃)₃ |

| ~50-55 | C-2, C-5 |

| ~45-50 | C-3, C-6 |

| ~28.5 | C(CH₃)₃ |

| ~15-20 | C2-CH₃, C5-CH₃ |

Note: Predicted chemical shifts are based on analogous structures reported in the literature.[7]

-

Expert Insights :

-

The carbonyl carbon of the Boc group is expected in the ~154-155 ppm region, a characteristic shift for carbamates.[7]

-

The quaternary carbon of the tert-butyl group typically appears around 79-80 ppm .[7]

-

The carbons of the piperazine ring (C2, C3, C5, C6) are expected in the aliphatic region between 45-55 ppm .

-

The three equivalent methyl carbons of the tert-butyl group will produce a strong signal around 28.5 ppm , while the two methyl carbons on the piperazine ring will appear further upfield.[7]

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.

Experimental Protocol: FTIR-ATR

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is used.[5] ATR is a common technique for solids and oils as it requires minimal sample preparation.

-

Sample Preparation : A small amount of the neat oil is applied directly to the ATR crystal.

-

Data Acquisition : The spectrum is recorded over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹. A background scan is performed prior to the sample scan to subtract atmospheric and instrumental interferences.[5]

IR Data and Interpretation

The IR spectrum is dominated by vibrations from the alkane C-H bonds and the highly polar carbamate group.

Table 3: Key IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| 2975–2850 | C-H Stretch | Alkane (CH, CH₂, CH₃) |

| ~1690 | C=O Stretch (strong) | Carbamate |

| 1480–1450 | C-H Bend | Alkane |

| 1365 | C-H Bend | tert-butyl group (characteristic) |

| 1250–1160 | C-N Stretch / C-O Stretch | Carbamate |

-

Authoritative Grounding :

-

C-H Stretching (2975–2850 cm⁻¹) : These signals confirm the presence of the aliphatic backbone, including the methyl and methylene groups of the piperazine ring and the Boc group.[7]

-

C=O Stretching (~1690 cm⁻¹) : The most diagnostic peak in the spectrum is the intense, sharp absorption corresponding to the carbonyl stretch of the carbamate. Its position is characteristic of N-Boc protected amines.[7][8] The presence of this strong band provides unequivocal evidence of the Boc protecting group.

-

C-N and C-O Stretching (1250–1160 cm⁻¹) : The fingerprint region contains complex vibrations, including the C-N and C-O stretches associated with the carbamate functionality.[9][10]

-

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is the preferred method for this type of molecule as it is a soft ionization technique that typically keeps the molecule intact.[11]

Experimental Protocol: ESI-MS

-

Sample Preparation : A dilute solution (e.g., 1 mg/mL) of the compound is prepared in methanol or acetonitrile. A small amount of formic acid is often added to promote protonation.[5]

-

Instrumentation : A mass spectrometer equipped with an ESI source is used. Analysis is performed in positive ion mode.[11]

-

Data Acquisition : The instrument scans a mass-to-charge (m/z) range that includes the expected molecular weight (e.g., m/z 50-400).[5]

MS Data and Interpretation

The analysis confirms the molecular weight and shows characteristic fragmentation patterns for the Boc group.

-

Molecular Formula : C₁₁H₂₂N₂O₂

-

Molecular Weight : 214.31 g/mol

-

Exact Mass : 214.1681

Table 4: Expected Ions in the ESI-MS Spectrum

| m/z (calculated) | Ion Identity | Description |

|---|---|---|

| 215.1759 | [M+H]⁺ | Protonated molecular ion |

| 237.1578 | [M+Na]⁺ | Sodium adduct of the molecular ion |

| 159.1335 | [M-C₄H₈+H]⁺ | Loss of isobutylene (56 Da) from the Boc group |

| 115.1230 | [M-Boc+H]⁺ | Loss of the entire Boc group (100 Da) |

-

Mechanistic Insight :

-

The primary observed ion in positive mode ESI-MS will be the protonated molecule [M+H]⁺ at m/z 215.1759 .

-

A characteristic fragmentation pathway for N-Boc protected compounds involves the loss of the tert-butyl group as isobutylene (56 Da), leading to a fragment ion at m/z 159.1335 .[12][13] Another common fragmentation is the complete loss of the Boc group (100 Da), resulting in the protonated 2,5-dimethylpiperazine fragment at m/z 115.1230 .[13][14] This fragmentation pattern is a powerful diagnostic tool for confirming the presence and location of the Boc protecting group.

-

Comprehensive Analytical Workflow

The reliable characterization of a key synthetic intermediate like this compound relies on a logical and integrated workflow that combines multiple spectroscopic techniques. Each method provides complementary information, leading to an unambiguous structural confirmation.

References

- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Page loading... [guidechem.com]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Carbamic acid: molecular structure and IR spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 13. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Chirality of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate is a crucial chiral building block in modern medicinal chemistry. Its rigid, stereochemically defined structure makes it an invaluable scaffold for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, stereochemical integrity, and potential applications of this compound, with a particular focus on its role in the development of targeted therapeutics. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to aid researchers in its effective utilization.

Introduction

The piperazine ring is a prevalent motif in numerous approved pharmaceuticals due to its favorable physicochemical properties, including its ability to improve aqueous solubility and oral bioavailability. The introduction of chiral centers, as seen in (2R,5S)-2,5-dimethylpiperazine derivatives, allows for precise three-dimensional arrangements of pharmacophoric groups, leading to enhanced target specificity and reduced off-target effects. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for synthetic manipulations. This guide focuses on the (2R,5S) stereoisomer of tert-butyl 2,5-dimethylpiperazine-1-carboxylate, a key intermediate in the synthesis of various therapeutic agents, including opioid receptor modulators and kinase inhibitors.

Synthesis and Stereochemistry

The synthesis of enantiomerically pure this compound is a multi-step process that requires careful control of stereochemistry. A common synthetic route commences from readily available chiral starting materials, such as L-alanine methyl ester hydrochloride.[1]

A representative synthetic scheme is outlined below:

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.31 g/mol |

| CAS Number | 194032-41-2[2] |

| Appearance | Colorless to yellow liquid or semi-solid |

| Purity | ≥97%[2] |

| Storage | Room temperature, inert atmosphere[2] |

Spectroscopic Data

The structural integrity and stereochemistry of this compound are confirmed through various spectroscopic techniques.

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃) | δ: 1.17 (d, 3H), 1.21 (d, 3H), 1.46 (s, 9H), 2.48 (dd, 1H), 3.03-3.15 (m, 1H), 3.18-3.23 (m, 2H), 3.54 (dd, 1H), 4.08-4.14 (m, 1H).[1] |

| ¹³C NMR (CDCl₃) | Data not explicitly found in the search results, but would be expected to show signals for the methyl, tert-butyl, and piperazine ring carbons. |

| Optical Rotation | Specific optical rotation values were not found in the provided search results. This is a critical parameter for confirming enantiopurity and should be determined experimentally. |

Experimental Protocols

Detailed experimental procedures are essential for the successful synthesis and purification of the target compound.

Synthesis of (2R,5S)-1-Benzyl-2,5-dimethylpiperazine

This intermediate is a key precursor to the final product.

-

Preparation of (3R,6S)-1-benzyl-3,6-dimethylpiperazine-2,5-dione: This step typically involves the cyclization of the corresponding dipeptide precursor.

-

Reduction to (2R,5S)-1-Benzyl-2,5-dimethylpiperazine:

-

To a solution of (3R,6S)-1-benzyl-3,6-dimethylpiperazine-2,5-dione (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, slowly add lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) at 0 °C.[1]

-

After the initial addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.[1]

-

Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and again with water.

-

Filter the resulting slurry and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield (2R,5S)-1-benzyl-2,5-dimethylpiperazine.[1]

-

Boc Protection of (2R,5S)-1-Benzyl-2,5-dimethylpiperazine

-

Dissolve (2R,5S)-1-benzyl-2,5-dimethylpiperazine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).[1]

-

Add triethylamine (Et₃N) (1.2 eq) to the solution.[1]

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) in THF at 0 °C.[1]

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.[1]

-

Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).[1]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

-

Purify the residue by silica gel chromatography to obtain (2R,5S)-tert-butyl 4-benzyl-2,5-dimethylpiperazine-1-carboxylate with a reported yield of approximately 60%.[1]

Debenzylation to Afford the Final Product

-

Dissolve (2R,5S)-tert-butyl 4-benzyl-2,5-dimethylpiperazine-1-carboxylate (1.0 eq) in methanol (MeOH).[1]

-

Add 10% palladium on carbon (Pd/C) (catalytic amount).[1]

-

Stir the mixture under a hydrogen atmosphere (typically 1 atm) at room temperature for 2-4 hours.[1]

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the final product, this compound.[1]

Chiral HPLC Analysis for Enantiomeric Excess Determination

Confirmation of the enantiomeric purity is critical. A general approach using chiral High-Performance Liquid Chromatography (HPLC) is described below.

-

Column: A chiral stationary phase is required, such as a polysaccharide-based column (e.g., Chiralpak® or Chiralcel®).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized for baseline separation of the enantiomers.

-

Detection: UV detection at a suitable wavelength (e.g., 210-230 nm) is commonly employed.

-

Sample Preparation: Dissolve a small amount of the final product in the mobile phase.

Note: Specific retention times for the (2R,5S) and (2S,5R) enantiomers were not available in the searched literature and would need to be determined experimentally.

Applications in Drug Development

The (2R,5S)-2,5-dimethylpiperazine scaffold is a key component in several classes of therapeutic agents due to its ability to present substituents in a well-defined spatial orientation.

Opioid Receptor Ligands

This chiral piperazine is a crucial intermediate in the synthesis of potent and selective delta-opioid receptor agonists. The specific stereochemistry is often essential for high-affinity binding to the receptor and for eliciting the desired pharmacological response.

Kinase Inhibitors

While specific examples of marketed drugs containing the (2R,5S)-2,5-dimethylpiperazine-1-carboxylate moiety as a direct component of a Src/Abl kinase inhibitor were not identified, the broader piperazine class is prevalent in this area. For instance, the successful drugs Imatinib and Bosutinib, which are potent Src/Abl kinase inhibitors, feature a piperazine ring.[3][4][5][6][7][8][9][10][11] The rigid and chiral nature of the (2R,5S)-2,5-dimethylpiperazine scaffold makes it an attractive candidate for the design of next-generation kinase inhibitors with improved selectivity and potency.

The Src and Abl tyrosine kinases are key regulators of cell proliferation, differentiation, and survival. Their aberrant activation is a hallmark of several cancers, including chronic myeloid leukemia (CML). Inhibition of these kinases can block downstream signaling pathways, leading to apoptosis of cancer cells.

Conclusion

This compound is a synthetically versatile and pharmaceutically relevant chiral building block. Its well-defined stereochemistry is critical for achieving selective interactions with biological targets, thereby enhancing therapeutic efficacy and minimizing adverse effects. The synthetic protocols outlined in this guide, coupled with the analytical methods for confirming stereochemical purity, provide a solid foundation for researchers working on the development of novel therapeutics. Further exploration of this scaffold in the design of kinase inhibitors and other targeted therapies holds significant promise for future drug discovery efforts.

References

- 1. Page loading... [guidechem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The structure of the leukemia drug imatinib bound to human quinone reductase 2 (NQO2) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bosutinib | C26H29Cl2N5O3 | CID 5328940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Imatinib | C29H31N7O | CID 5291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. acs.org [acs.org]

- 10. Bosutinib - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Chiral Piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents targeting various diseases, including cancer, central nervous system disorders, and infectious diseases. The introduction of chirality into the piperazine ring significantly expands the accessible chemical space and can lead to improved potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the core strategies for the synthesis of chiral piperazine derivatives, complete with detailed experimental protocols, quantitative data, and visual representations of synthetic workflows and relevant biological pathways.

Core Synthetic Strategies

The synthesis of chiral piperazines can be broadly categorized into three main approaches: asymmetric synthesis, chiral pool synthesis, and the resolution of racemic mixtures.

1. Asymmetric Synthesis: This approach involves the creation of the chiral center during the synthesis, often employing chiral catalysts or auxiliaries.

-

Catalytic Asymmetric Hydrogenation: A powerful method for the enantioselective reduction of prochiral precursors.

-

Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols: This method provides access to chiral piperazin-2-ones, which can be subsequently reduced to the corresponding chiral piperazines.[1][2][3]

-

Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazines: Activation of the pyrazine ring, for instance by alkyl halides, allows for highly enantioselective hydrogenation using iridium catalysts.[4][5][6]

-

-

Catalytic Asymmetric Allylic Alkylation: This strategy enables the synthesis of α-secondary and α-tertiary piperazin-2-ones, which are valuable precursors to highly substituted chiral piperazines.[7][8][9][10]

-

Asymmetric Lithiation-Substitution: The use of a chiral ligand, such as (-)-sparteine, in conjunction with an organolithium base allows for the enantioselective deprotonation and subsequent functionalization of N-Boc protected piperazines.[11][12][13][14]

2. Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials, such as amino acids or carbohydrates, to construct the chiral piperazine core.[15][16][17][18] This method offers a straightforward way to obtain enantiomerically pure piperazines with defined stereochemistry.

3. Resolution of Racemic Mixtures: In this classical approach, a racemic mixture of piperazine derivatives is separated into its constituent enantiomers. This is typically achieved by reacting the racemate with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization due to their different physical properties.[19][20][21]

Data Presentation

The following tables summarize quantitative data for the key synthetic methodologies described above.

Table 1: Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols

| Entry | Substrate | Catalyst System | Yield (%) | ee (%) | dr | Reference |

| 1 | 5,6-diphenylpyrazin-2-ol | Pd(OCOCF₃)₂/(R)-TolBINAP | 93 | 90 | >20:1 | [2] |

| 2 | 5,6-diethylpyrazin-2-ol | Pd(OCOCF₃)₂/(R)-TolBINAP | 85 | 88 | >20:1 | [2] |

| 3 | 5,6-di(p-tolyl)pyrazin-2-ol | Pd(OCOCF₃)₂/(R)-TolBINAP | 95 | 89 | >20:1 | [2] |

Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of Activated Pyrazines

| Entry | Substrate | Catalyst System | Activator | Yield (%) | ee (%) | Reference |

| 1 | 2-phenylpyrazine | [Ir(COD)Cl]₂/(S)-Segphos | 1-bromo-2-(methoxymethyl)benzene | 95 | 91 | [4] |

| 2 | 2-methylpyrazine | [Ir(COD)Cl]₂/(S)-Segphos | 1-bromo-2-(methoxymethyl)benzene | 92 | 85 | [4] |

| 3 | 2,5-dimethylpyrazine | [Ir(COD)Cl]₂/(S,S)-f-Binaphane | Benzyl bromide | 93 | 96 | [4] |

Table 3: Asymmetric Decarboxylative Allylic Alkylation of Piperazin-2-ones

| Entry | Substrate | Catalyst System | Yield (%) | ee (%) | Reference |

| 1 | N-Boc-N'-benzyl-3-allyl-3-carboxy-piperazin-2-one | Pd₂(pmdba)₃/(R)-t-Bu-PHOX | 90 | 95 | [7] |

| 2 | N-Boc-N'-methyl-3-allyl-3-carboxy-piperazin-2-one | Pd₂(pmdba)₃/(R)-t-Bu-PHOX | 85 | 92 | [7] |

| 3 | N-Boc-N'-phenyl-3-allyl-3-carboxy-piperazin-2-one | Pd₂(pmdba)₃/(R)-t-Bu-PHOX | 88 | 94 | [7] |

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols [2]

A mixture of the pyrazin-2-ol (0.2 mmol), Pd(OCOCF₃)₂ (3.3 mol%), and (R)-TolBINAP (3.3 mol%) in a mixed solvent of dichloromethane and benzene (1:1, 3 mL) is placed in an autoclave. p-Toluenesulfonic acid monohydrate (100 mol%) is added, and the autoclave is charged with hydrogen gas to 1000 psi. The reaction mixture is stirred at 80 °C for 24 hours. After cooling to room temperature and releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired chiral piperazin-2-one.

Protocol 2: General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazines [4]

In a glovebox, a mixture of [Ir(COD)Cl]₂ (1.0 mol%) and the chiral ligand (2.2 mol%) in the specified solvent (3.0 mL) is stirred for 10 minutes. The pyrazine substrate (0.20 mmol) and the alkyl halide activator are then added. The vial is placed in an autoclave, which is then charged with hydrogen gas to the specified pressure. The reaction is stirred at the indicated temperature for the specified time. After releasing the pressure, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Protocol 3: General Procedure for Asymmetric Lithiation-Trapping of N-Boc Piperazine [11][12]

To a solution of N-Boc-N'-substituted piperazine (1.0 mmol) and (-)-sparteine (1.2 mmol) in a suitable solvent (e.g., THF) at -78 °C is added s-BuLi (1.1 mmol) dropwise. The resulting solution is stirred at -78 °C for the optimized lithiation time. The electrophile (1.5 mmol) is then added, and the reaction mixture is stirred for an additional period. The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The residue is purified by column chromatography.

Protocol 4: General Procedure for Chiral Pool Synthesis from α-Amino Acids [15]

An optically pure α-amino acid is converted to the corresponding 1,2-diamine over several steps, typically involving reduction of the carboxylic acid and protection of the amino groups. The resulting chiral 1,2-diamine is then reacted with a suitable dielectrophile, such as a dihaloalkane or a protected glyoxal, to form the piperazine ring. Deprotection of the nitrogen atoms yields the desired chiral piperazine.

Protocol 5: General Procedure for Classical Resolution of Racemic Piperazines [19]

A solution of the racemic piperazine derivative (1.0 equiv) in a suitable solvent is treated with a solution of the chiral resolving agent (e.g., di-p-anisoyl-d-tartaric acid, 0.35-0.5 equiv) in the same solvent. The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature. The precipitated diastereomeric salt is collected by filtration, washed with a small amount of cold solvent, and dried. The enantiomerically enriched piperazine is then liberated from the salt by treatment with a base. The enantiomeric excess can be further enhanced by recrystallization.

Visualization of Workflows and Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 3. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enantioselective synthesis of gem -disubstituted N -Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03967D [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 15. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids | Semantic Scholar [semanticscholar.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. rsc.org [rsc.org]

The Boc Protecting Group: A Technical Guide to its Role in Modern Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its unique combination of stability and selective lability. Its introduction revolutionized peptide synthesis and it remains an indispensable tool in the construction of complex molecules, including pharmaceuticals and natural products. This in-depth technical guide explores the core principles of the Boc group, its diverse applications, and provides detailed experimental protocols for its use.

Core Principles of the Boc Protecting Group

The Boc group is a carbamate-based protecting group primarily used for amines. Its widespread adoption stems from its stability across a broad spectrum of reaction conditions, including basic, nucleophilic, and reductive environments, while being readily cleaved under mild acidic conditions. This orthogonality is fundamental to its strategic application in multi-step synthesis.[1][2]

The reagent of choice for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[3] The protection of an amine with Boc anhydride proceeds via a nucleophilic acyl substitution, forming a stable carbamate.[4]

Deprotection is typically achieved with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[4][5]

Quantitative Data on Boc Protection and Deprotection

The efficiency of Boc protection and deprotection is influenced by the substrate, solvent, base (for protection), and acid (for deprotection). The following tables summarize typical reaction conditions and yields for various substrates.

Table 1: Boc Protection of Various Amines with (Boc)₂O

| Amine Substrate | Solvent | Base | Time (h) | Yield (%) | Reference |

| Aniline | THF/H₂O | NaHCO₃ | 10 | 95 | [6] |

| Benzylamine | Dichloromethane | Triethylamine | 2 | 98 | [6] |

| Various aromatic and aliphatic amines | Water-acetone | None | 0.13-0.2 | 90-98 | [7][8] |

| Various amines | Amberlyst-15 (catalyst) | None | < 0.05 | 95-99 | [9] |

Table 2: Comparison of Boc Deprotection Methods

| Reagent/Conditions | Reaction Time | Temperature | Typical Yield | Advantages | Disadvantages | Reference |

| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 0.5 - 2 h | Room Temp | >95% | Fast, efficient, volatile byproducts | Harsh for some acid-sensitive substrates | [5][10] |

| 4M HCl in Dioxane | 1 - 4 h | Room Temp | >90% | Milder than neat TFA, product precipitates as HCl salt | Dioxane is a hazardous solvent | [11] |

| Oxalyl chloride in Methanol | 1 - 4 h | Room Temp | up to 90% | Mild conditions | Reagent is moisture-sensitive | [2] |

| Water at reflux | < 0.2 h | 90-100 °C | 90-97% | "Green" conditions, no additional reagents | Not suitable for water-insoluble substrates | [12] |

| Ionic Liquid with 2 equiv. TFA | < 0.17 h | 110 °C | >95% | Rapid, potential for catalyst recycling | Requires specialized ionic liquid | [13] |

Experimental Protocols

Precise and reproducible experimental procedures are critical for the successful application of the Boc protecting group.

Protocol for Boc Protection of a Primary Amine

This protocol describes a general procedure for the N-Boc protection of a primary amine using di-tert-butyl dicarbonate.[3][6]

Materials:

-

Primary amine (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equiv)

-

Solvent (e.g., Dichloromethane, Tetrahydrofuran, or a 2:1 v/v mixture of H₂O/THF)

-

Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (3.0 equiv for aqueous/THF mixture)

Procedure:

-

Dissolve the primary amine and base (if applicable) in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

-

If using an aqueous/THF mixture, stir at room temperature for 5 minutes until all solids are dissolved, then cool the reaction mixture to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution. The addition can be done in one portion.

-

Stir the reaction mixture at the appropriate temperature (e.g., 0°C to room temperature) for the specified time (typically ranging from 1 to 12 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Redissolve the residue in an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl (if a base like TEA was used), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude N-Boc protected amine.

-

If necessary, purify the product by column chromatography.

Protocol for Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines a standard procedure for the removal of the Boc group using TFA in dichloromethane.[5]

Materials:

-

N-Boc protected amine

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) (typically 25-50% v/v in DCM)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Dissolve the N-Boc protected amine in dichloromethane.

-

Add the TFA solution to the reaction mixture.

-

Stir the reaction at room temperature. The reaction is typically complete within 30 minutes to a few hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully neutralize the reaction mixture by the dropwise addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected amine.

Visualizing Workflows and Mechanisms

The strategic use of the Boc group is best understood through the visualization of reaction mechanisms and synthetic workflows.

References

- 1. benchchem.com [benchchem.com]

- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. pubs.rsc.org [pubs.rsc.org]

The Cornerstone of Asymmetric Synthesis: A Technical Guide to Piperazine-Based Chiral Auxiliaries

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold, a ubiquitous motif in pharmaceuticals, offers a robust and versatile platform for the development of chiral auxiliaries. These powerful tools in asymmetric synthesis guide the formation of specific stereoisomers, a critical aspect in the creation of safe and efficacious drugs. This technical guide provides an in-depth exploration of the key characteristics of piperazine-based chiral auxiliaries, focusing on their classification, synthesis, mechanisms of stereocontrol, and applications in modern organic synthesis.

Classification and Synthesis of Piperazine-Based Chiral Auxiliaries

Piperazine-based chiral auxiliaries can be broadly categorized based on their structural features and the origin of their chirality. The primary classes include those derived from amino acids and those possessing C2-symmetry.

1.1. Amino Acid-Derived Chiral Auxiliaries:

A significant class of piperazine-based chiral auxiliaries originates from readily available and optically pure amino acids, such as L-proline and phenylglycinol. The inherent chirality of the amino acid is transferred to the piperazine ring system during synthesis. For instance, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved using R-(–)-phenylglycinol as the chiral auxiliary.[1] The synthesis typically involves the formation of a piperazin-2-one intermediate, which is subsequently reduced to the desired chiral piperazine.

1.2. C2-Symmetric Chiral Piperazines:

C2-symmetric chiral piperazines represent another important class of auxiliaries. Their symmetrical nature reduces the number of possible transition states in a chemical reaction, often leading to higher levels of stereoselectivity. A notable example is a novel alicyclic C2-symmetric piperazine synthesized from L-proline.[2] These auxiliaries have proven to be highly effective in various asymmetric transformations, including the acylation of meso-1,2-diols.[2]

Mechanism of Stereochemical Control

The stereochemical outcome of reactions employing piperazine-based chiral auxiliaries is primarily governed by steric hindrance. The chiral substituents on the piperazine ring create a defined three-dimensional environment that favors the approach of reagents from a specific face of the substrate.

The conformational rigidity of the piperazine ring, which typically adopts a chair conformation, plays a crucial role in maintaining this steric bias.[3][4] For instance, in 2-substituted piperazines, the substituent often prefers an axial position to minimize steric interactions, thereby effectively blocking one face of the molecule.[4] This predictable conformational preference is fundamental to the reliable stereochemical control exerted by these auxiliaries.

Applications in Asymmetric Synthesis

Piperazine-based chiral auxiliaries have been successfully employed in a range of asymmetric reactions, consistently affording high levels of stereoselectivity.

3.1. Asymmetric Acylation:

C2-symmetric chiral piperazines, in the presence of a copper(II) catalyst, have demonstrated exceptional performance in the asymmetric benzoylation of meso-1,2-diols.[2] This method provides optically active monobenzoates with high enantioselectivity.

3.2. Michael Addition Reactions:

2,5-Disubstituted chiral piperazines, such as (2S,5S)-2,5-dibenzylpiperazine, have emerged as efficient organocatalysts for the asymmetric Michael addition of aldehydes to nitroalkenes. These reactions proceed with high yields and enantioselectivities, showcasing the utility of these auxiliaries in carbon-carbon bond-forming reactions.

Quantitative Data Summary:

The following tables summarize the performance of representative piperazine-based chiral auxiliaries in key asymmetric reactions.

Table 1: Asymmetric Benzoylation of meso-1,2-Diols using a C2-Symmetric Piperazine Auxiliary

| Entry | Diol Substrate | Yield (%) | e.e. (%) |

| 1 | cis-1,2-Cyclohexanediol | 95 | 98 |

| 2 | cis-1,2-Cyclopentanediol | 92 | 97 |

| 3 | meso-2,3-Butanediol | 88 | 95 |

Data derived from studies on C2-symmetric piperazines derived from L-proline.[2]

Table 2: Asymmetric Michael Addition of Aldehydes to Nitroalkenes using (2S,5S)-2,5-Dibenzylpiperazine

| Entry | Aldehyde | Nitroalkene | Yield (%) | d.r. | e.e. (%) |

| 1 | Propanal | trans-β-Nitrostyrene | 85 | >95:5 | 96 |

| 2 | Butanal | trans-β-Nitrostyrene | 82 | >95:5 | 95 |

| 3 | Pentanal | trans-β-Nitrostyrene | 80 | >95:5 | 94 |

Data represents typical results obtained in organocatalytic Michael additions.

Experimental Protocols

4.1. General Procedure for Asymmetric Michael Addition:

To a solution of the nitroalkene (1.0 mmol) in an appropriate solvent (e.g., toluene, 2 mL) at room temperature is added the aldehyde (2.0 mmol). The chiral piperazine organocatalyst (0.1 mmol, 10 mol%) is then added, and the reaction mixture is stirred at room temperature for the time required for complete conversion (monitored by TLC). Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.

4.2. Cleavage of the Chiral Auxiliary:

The removal of the piperazine-based chiral auxiliary is a critical step to liberate the desired chiral product. The specific cleavage conditions depend on the nature of the linkage between the auxiliary and the substrate. For auxiliaries attached via an amide bond, reductive cleavage is a common strategy.

General Protocol for Reductive Cleavage:

The substrate-auxiliary conjugate is dissolved in a suitable solvent (e.g., THF). A reducing agent, such as lithium aluminum hydride (LiAlH₄), is added portion-wise at 0 °C. The reaction is then allowed to warm to room temperature and stirred until the starting material is consumed. The reaction is carefully quenched, and the product is extracted and purified.

Conclusion

Piperazine-based chiral auxiliaries have established themselves as indispensable tools in the field of asymmetric synthesis. Their straightforward preparation, predictable stereochemical control, and successful application in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions make them highly valuable for the synthesis of enantiomerically pure compounds. The continued development of novel piperazine-based auxiliaries and their application in catalytic processes will undoubtedly further expand the capabilities of synthetic chemists in the pharmaceutical and fine chemical industries.

References

- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of novel C2-symmetric chiral piperazines and an application to asymmetric acylation of sigma-symmetric 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

The Piperazine Pharmacophore: A Technical Guide to a Privileged Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and privileged scaffold in modern medicinal chemistry. Its unique structural and physicochemical properties have made it a cornerstone in the design of a vast array of therapeutic agents targeting a wide spectrum of diseases. This in-depth technical guide provides a comprehensive review of substituted piperazine pharmacophores, focusing on their synthesis, structure-activity relationships (SAR), and therapeutic applications in oncology, infectious diseases, and central nervous system (CNS) disorders.

The Versatility of the Piperazine Scaffold

The prevalence of the piperazine moiety in clinically approved drugs stems from its favorable pharmacokinetic properties. The two nitrogen atoms can be independently substituted, allowing for fine-tuning of steric bulk, lipophilicity, and hydrogen bonding capacity, which in turn influences solubility, bioavailability, and target engagement.[1][2] This disubstituted nature provides a versatile platform for creating diverse chemical libraries with a wide range of pharmacological activities.

Synthesis of Substituted Piperazine Derivatives

The synthesis of substituted piperazines is a well-established area of organic chemistry, with several robust methods available for the introduction of various substituents at the N1 and N4 positions.

N-Alkylation of Piperazine

Direct N-alkylation is a common method for introducing alkyl groups onto the piperazine ring. This typically involves the reaction of piperazine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. To achieve mono-alkylation, an excess of piperazine can be used, or one of the nitrogen atoms can be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.

Synthesis of 1-Arylpiperazines

The synthesis of 1-arylpiperazines is often achieved through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These methods allow for the introduction of a wide variety of substituted aryl groups.

Reductive Amination

Reductive amination is a versatile one-pot reaction for the synthesis of N-substituted piperazines. It involves the reaction of a piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

Therapeutic Applications and Structure-Activity Relationships

Substituted piperazine derivatives have demonstrated significant therapeutic potential in several key areas of drug discovery.

Anticancer Agents

A vast number of piperazine-containing compounds have been investigated for their anticancer properties.[3][4][5] These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.[6]

Table 1: Anticancer Activity of Selected Substituted Piperazine Derivatives

| Compound Class | Cancer Cell Line | IC50/GI50 (µM) | Reference(s) |

| Piperazine-quinoline derivatives | MDA-MB-231 (Breast) | 98.34 | [7] |

| Vindoline-piperazine conjugates | MDA-MB-468 (Breast) | 1.00 | [8] |

| Vindoline-piperazine conjugates | HOP-92 (Non-small cell lung) | 1.35 | [8] |

| Arylpiperazine derivatives | LNCaP (Prostate) | < 5 | [9] |

| Arylpiperazine derivatives | DU145 (Prostate) | 8.25 | [9] |

Several critical signaling pathways are implicated in the mechanism of action of anticancer piperazine derivatives.

-

PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival. Piperazine derivatives can inhibit this pathway at various points, leading to apoptosis of cancer cells.[1][10][11][12][13]

-

BCR-ABL Signaling Pathway: The BCR-ABL fusion protein is a hallmark of chronic myeloid leukemia (CML). Piperazine-containing drugs, such as imatinib, are potent inhibitors of the BCR-ABL tyrosine kinase.[7][8][14][15][16]

-

Src Family Kinases: These non-receptor tyrosine kinases are involved in various cellular processes, and their dysregulation is implicated in cancer. Some piperazine derivatives have shown inhibitory activity against Src family kinases.[17][18][19][20][21]

Antimicrobial Agents

The emergence of antimicrobial resistance has necessitated the development of new therapeutic agents. Piperazine derivatives have shown promise as antibacterial and antifungal agents, often targeting essential bacterial processes.[22][23]

Table 2: Antimicrobial Activity of Selected Substituted Piperazine Derivatives

| Compound Class | Test Organism | MIC (µg/mL) | Reference(s) |

| Piperazine-based phthalimide derivatives | MRSA | 45 | [24] |

| N-aryl piperazine derivatives | Staphylococcus aureus | - | [23] |

| N-aryl piperazine derivatives | Escherichia coli | - | [23] |

Piperazine derivatives can interfere with several vital bacterial processes.

-

Bacterial Cell Wall Synthesis: The bacterial cell wall, composed of peptidoglycan, is a crucial structure for bacterial survival and a key target for antibiotics. Piperazine-containing compounds can inhibit the enzymes involved in peptidoglycan synthesis.[25][26][27][28][29]

-

Bacterial Protein Synthesis: The bacterial ribosome is a validated target for many antibiotics. Piperazine derivatives can inhibit bacterial protein synthesis at various stages.[23][30][31][32][33]

-

Bacterial DNA Replication: Inhibition of DNA replication is another effective strategy for antibacterial therapy. Some piperazine derivatives have been shown to interfere with this process.[24][34][35][36][37]

Central Nervous System (CNS) Agents

The piperazine scaffold is a key component of many drugs that act on the CNS, including antipsychotics, antidepressants, and anxiolytcs.[4][16][38][39] These compounds often target monoamine neurotransmitter systems, such as those for serotonin, dopamine, and norepinephrine.[39]

Table 3: CNS Receptor Binding Affinities of Selected Substituted Piperazine Derivatives

| Compound Class | Receptor | Binding Affinity (Ki, nM) | Reference(s) |

| 4-Substituted 1-(3-chlorophenyl)piperazines | 5-HT1A | 2.67 | [32] |

| Piperazine Designer Drugs (e.g., BZP, TFMPP) | 5-HT1A, 5-HT2A, D1, D2 | Variable | [9] |

| Arylpiperazines | 5-HT1A | 1.2 - 21.3 | [5] |

Many CNS-active piperazine derivatives exert their effects by modulating the activity of G-protein coupled receptors (GPCRs) that bind monoamine neurotransmitters.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of substituted piperazine derivatives.

General Procedure for N-Alkylation of Piperazine

Materials:

-

Piperazine (or mono-protected piperazine)

-

Alkyl halide (e.g., alkyl bromide or iodide)

-

Base (e.g., K2CO3, Et3N)

-

Solvent (e.g., acetonitrile, DMF)

Procedure:

-

To a solution of piperazine (1 equivalent) and the base (2-3 equivalents) in the chosen solvent, add the alkyl halide (1-1.2 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or heat to reflux until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and filter to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated piperazine.

MTT Assay for Anticancer Activity

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well microtiter plates

-

Substituted piperazine derivatives (test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

-

Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[22][40][41][42]

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value for each compound.

Broth Microdilution Assay for Antimicrobial Activity

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton broth (MHB)

-

96-well microtiter plates

-

Substituted piperazine derivatives (test compounds)

Procedure:

-

Prepare a standardized inoculum of the bacterial strain.

-

Perform serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

-

Inoculate each well with the bacterial suspension.

-

Incubate the plate overnight at 37°C.

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible bacterial growth.

Conclusion

The substituted piperazine pharmacophore continues to be a remarkably fruitful scaffold in the quest for novel therapeutic agents. Its synthetic tractability and favorable pharmacological properties have led to its incorporation into a multitude of clinically successful drugs. The ongoing exploration of novel substitution patterns and their impact on biological activity across diverse therapeutic areas ensures that the piperazine ring will remain a central focus of medicinal chemistry research for the foreseeable future. This guide has provided a comprehensive overview of the synthesis, structure-activity relationships, and mechanisms of action of substituted piperazine derivatives, offering a valuable resource for researchers dedicated to the discovery and development of new medicines.

References

- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Piperazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]

- 4. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]